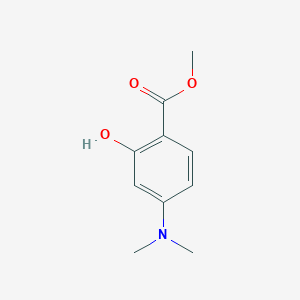

Methyl 4-(dimethylamino)-2-hydroxybenzoate

Vue d'ensemble

Description

Methyl 4-(dimethylamino)benzoate is a derivative of benzoic acid . It’s a white solid and is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Knoevenagel condensation reaction followed by metathesization .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like single crystal X-ray diffraction (SXRD) and NMR analysis .Chemical Reactions Analysis

The thermal cis−trans isomerization of similar compounds like methyl orange in acidic aqueous solutions has been investigated . Also, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using techniques like FT-IR, FT-Raman, and UV-DRS spectroscopy .Applications De Recherche Scientifique

Organic Single Crystal Growth

Methyl 4-(dimethylamino)-2-hydroxybenzoate can be used in the growth of organic single crystals . For instance, 4-N,N-Dimethylamino-4’-N’-methyl-stilbazolium Tosylate (DAST) organic single crystals were grown using a slow-cooling method . The as-grown DAST single crystals were systematically characterized by FTIR, X-ray diffraction, second harmonic generation, and UV-vis spectroscopy .

Nonlinear Optical Materials

This compound can be used in the development of nonlinear optical materials . DAST single crystals have attracted considerable attention due to their large nonlinear optical (NLO) susceptibility, high electro-optical (EO) coefficient, and low dielectric constant . These crystals have wide applications including optical frequency conversion, information processing, terahertz (THz) wave generation and detection, and light-matter coupling .

Terahertz Wave Generation

Methyl 4-(dimethylamino)-2-hydroxybenzoate can be used in the generation of terahertz waves . The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation analysis . The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .

Synchrotron Radiation Analysis

This compound can be used in synchrotron radiation analysis . The growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), synchrotron radiation, Hirshfeld analysis, refraction and absorption in terahertz range, and THz wave generation are reported .

Nucleophilic Catalyst

Methyl 4-(dimethylamino)-2-hydroxybenzoate can act as a useful nucleophilic catalyst for various reactions . For example, it can be used in esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .

Fourier Transform Infrared Spectrum Analysis

This compound can be used in Fourier transform infrared spectrum analysis . The powder was investigated by Fourier transform infrared spectrum, nuclear magnetic resonance and elemental analysis .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Biochemical Pathways

The specific biochemical pathways affected by Methyl 4-(dimethylamino)-2-hydroxybenzoate are currently unknown It’s possible that this compound could influence a variety of pathways, depending on its targets and mode of action

Result of Action

The molecular and cellular effects of Methyl 4-(dimethylamino)-2-hydroxybenzoate’s action are currently unknown . These effects would likely depend on the compound’s targets, mode of action, and the specific biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present.

Propriétés

IUPAC Name |

methyl 4-(dimethylamino)-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(9(12)6-7)10(13)14-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFNNYRLZPAKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610198 | |

| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27559-59-7 | |

| Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)

![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)

![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1321122.png)

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)